molecular formula C16H15Cl2N3OS B5540175 (2E)-N-benzyl-2-(3,5-dichloro-4-methoxybenzylidene)hydrazinecarbothioamide

(2E)-N-benzyl-2-(3,5-dichloro-4-methoxybenzylidene)hydrazinecarbothioamide

Cat. No.: B5540175
M. Wt: 368.3 g/mol
InChI Key: DJCWNDYUJASDGK-KEBDBYFISA-N
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Description

(2E)-N-benzyl-2-(3,5-dichloro-4-methoxybenzylidene)hydrazinecarbothioamide is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-2-(3,5-dichloro-4-methoxybenzylidene)hydrazinecarbothioamide typically involves the condensation of benzylhydrazinecarbothioamide with 3,5-dichloro-4-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-2-(3,5-dichloro-4-methoxybenzylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-2-(3,5-dichloro-4-methoxybenzylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-benzyl-2-(3,5-dichlorobenzylidene)hydrazinecarbothioamide
  • (2E)-N-benzyl-2-(4-methoxybenzylidene)hydrazinecarbothioamide

Uniqueness

(2E)-N-benzyl-2-(3,5-dichloro-4-methoxybenzylidene)hydrazinecarbothioamide is unique due to the presence of both dichloro and methoxy substituents on the benzylidene moiety. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-benzyl-3-[(E)-(3,5-dichloro-4-methoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3OS/c1-22-15-13(17)7-12(8-14(15)18)10-20-21-16(23)19-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,19,21,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCWNDYUJASDGK-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C=NNC(=S)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)/C=N/NC(=S)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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